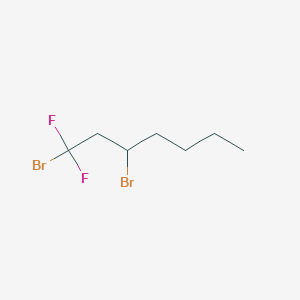

1,3-Dibromo-1,1-difluoroheptane

Description

Contemporary Significance of Organofluorine Compounds in Chemical Sciences

Organofluorine compounds have become indispensable in a multitude of scientific disciplines, most notably in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comwikipedia.orgcas.cn The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.com This is attributed to the unique characteristics of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, which is the strongest single bond to carbon. nih.gov

In medicinal chemistry, the incorporation of fluorine can enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets. numberanalytics.com It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain at least one fluorine atom. pharmtech.com In materials science, fluorinated polymers like Teflon (polytetrafluoroethylene) are renowned for their chemical inertness and low surface energy. numberanalytics.com The continuous demand for novel molecules with tailored properties ensures that the development of new fluorinated building blocks and synthetic methodologies remains a vibrant area of research. cas.cn

The Unique Role of Geminal Difluorine Moieties in Hydrocarbon Frameworks

The geminal difluoromethylene group (CF2) is a key structural motif in modern organofluorine chemistry. acs.org This group can act as a bioisostere for a carbonyl group (C=O), an ether oxygen (-O-), or a methylene (B1212753) group (-CH2-), allowing for fine-tuning of a molecule's steric and electronic properties. The presence of two fluorine atoms on the same carbon atom creates a polarized environment and can influence the acidity of neighboring protons and the reactivity of adjacent functional groups.

The CF2 group can also modulate the conformational preferences of a molecule and impact its lipophilicity, which is a critical parameter in drug design. While often increasing lipophilicity, the effect can be context-dependent. The stability of the gem-difluoro group towards metabolic degradation is a significant advantage in the development of new therapeutic agents.

Strategic Importance of 1,3-Dibromo Substitution in Functional Molecule Construction

The 1,3-dihalo substitution pattern is a versatile functional group arrangement in organic synthesis. The two bromine atoms in 1,3-Dibromo-1,1-difluoroheptane offer multiple opportunities for subsequent chemical transformations. Bromine atoms are excellent leaving groups in nucleophilic substitution reactions and can participate in a wide array of coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse substituents.

The 1,3-relationship of the bromine atoms allows for the formation of three-membered rings, such as cyclopropane (B1198618) derivatives, through intramolecular reactions. This reactivity is a powerful tool for constructing complex molecular architectures. For instance, 1,3-dibromopropane (B121459) was famously used in the first synthesis of cyclopropane in 1881, a reaction known as the Freund reaction. ox.ac.uk

Research Landscape and Knowledge Gaps Pertaining to 1,3-Dibromo-1,1-difluoroheptane

A survey of the scientific literature reveals that while the broader classes of organofluorine compounds and 1,3-dihaloalkanes are extensively studied, specific research focused exclusively on 1,3-Dibromo-1,1-difluoroheptane is limited. The compound is commercially available from several suppliers, indicating its utility as a synthetic intermediate. cymitquimica.comguidechem.comcookechem.comalfa-chemistry.com

Further research is needed to fully explore the synthetic potential of 1,3-Dibromo-1,1-difluoroheptane. This includes systematic studies of its reactivity with various nucleophiles and in different coupling reactions. Investigating its use in the synthesis of novel bioactive molecules or advanced materials would be a valuable contribution to the field. The development of efficient and scalable synthetic routes to this compound would also be beneficial.

Below is a table summarizing the key properties of 1,3-Dibromo-1,1-difluoroheptane and related compounds, based on available data.

| Compound Name | Molecular Formula | CAS Number | Key Features |

| 1,3-Dibromo-1,1-difluoroheptane | C₇H₁₂Br₂F₂ | 122093-60-1 | Geminal difluoro group at C1, two bromine atoms at C1 and C3. Potential for diverse synthetic transformations. cymitquimica.comguidechem.com |

| 1,3-Dibromopropane | C₃H₆Br₂ | 109-64-8 | A well-studied 1,3-dihaloalkane used in the synthesis of cyclopropane and other C3-bridged compounds. ox.ac.uk |

| 1,3-Dibromo-1,1-difluoro-2-propanone | C₃HBr₂F₂O | Not available | An analogous compound whose synthesis and reactivity in forming thiazoles have been reported, suggesting potential reaction pathways for the heptane (B126788) derivative. nih.govresearchgate.net |

| 1,2-Dibromo-1,1-difluoroethane | C₂H₂Br₂F₂ | 75-82-1 | A related gem-difluoro dihalide, with reported synthetic methods involving the bromination of a corresponding alkene. chemicalbook.comspectrabase.com |

Properties

IUPAC Name |

1,3-dibromo-1,1-difluoroheptane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12Br2F2/c1-2-3-4-6(8)5-7(9,10)11/h6H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LELCBNDIIJODHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(F)(F)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Br2F2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382125 |

Source

|

| Record name | 1,3-dibromo-1,1-difluoroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122093-60-1 |

Source

|

| Record name | 1,3-dibromo-1,1-difluoroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Pathways and Methodological Advancements for 1,3 Dibromo 1,1 Difluoroheptane

Direct Synthesis Strategies for 1,3-Dibromo-1,1-difluoroheptane

Direct synthesis aims to construct the target molecule in a single, efficient chemical transformation. For 1,3-Dibromo-1,1-difluoroheptane, this involves the addition of a difluorodibromo precursor across an alkene backbone.

A theoretical two-step protocol can be conceptualized for the synthesis, beginning with the addition of Bromodifluoromethane (CF2Br2) to an appropriate alkene, followed by selective modification.

The core of this direct approach is the Atom Transfer Radical Addition (ATRA) of Bromodifluoromethane (CF2Br2) to an alkene. nih.gov In the context of synthesizing 1,3-Dibromo-1,1-difluoroheptane, the logical alkene precursor would be 1-hexene. The reaction involves the homolytic cleavage of a C-Br bond in CF2Br2, generating a •CF2Br radical. This radical then adds to the double bond of 1-hexene, creating a new radical intermediate at the C2 position of the heptane (B126788) skeleton. This intermediate subsequently abstracts a bromine atom from another molecule of CF2Br2 to yield the final product, 1,3-Dibromo-1,1-difluoroheptane, and regenerate the •CF2Br radical to propagate the chain.

While various transition metals can catalyze ATRA reactions, the specific use of a CrCl3/Fe system is less commonly documented than other catalysts like copper or iridium complexes for this transformation. rsc.org However, such systems could theoretically initiate the radical process through redox mechanisms, facilitating the formation of the initial •CF2Br radical. The reaction's success would depend on the efficient generation of radicals and the competitive rates of radical addition versus other potential side reactions.

Once 1,3-Dibromo-1,1-difluoroheptane is synthesized, one of its two bromine atoms could be selectively targeted for further chemical transformation. The bromine atom at the C3 position is a standard secondary alkyl bromide, whereas the bromine at C1 is part of a bromodifluoromethyl group. Their differing electronic and steric environments allow for potential selective reactivity.

Cobaloxime complexes, particularly when reduced with zinc powder, are known to form cobalt(I) species that are powerful nucleophiles. rsc.orgrsc.org These species can react with alkyl halides in what is known as the Schrauzer method. rsc.org A cobaloxime/Zn system could be employed to selectively activate the more reactive C-Br bond. In aprotic, anaerobic conditions, the reaction of an alkyl halide with a Co(II) glyoximato complex in the presence of zinc can generate a stable organocobalt (alkylcobaloxime) compound. rsc.org This pathway could be used to replace the bromine at C3 with another functional group, demonstrating a method for the "further reaction" of the parent molecule. The zinc serves to recycle the halogenocobaloxime byproduct back to the active cobalt species. rsc.org

Two-Step Catalytic Protocol from Bromodifluoromethane (CF2Br2) and Alkenes

General Methodologies for Geminal Difluorination Applicable to Heptane Derivatives

An alternative to direct synthesis is a building-block approach where a suitable heptane derivative is modified to introduce the geminal difluoro group. Deoxofluorination of a carbonyl precursor is a primary strategy for this transformation. organic-chemistry.org

The conversion of a carbonyl group (C=O) into a geminal difluoride (CF2) group is a powerful tool in organofluorine chemistry. soci.org This transformation is typically achieved using specialized deoxofluorinating agents. For a molecule like 1,3-Dibromo-1,1-difluoroheptane, a hypothetical precursor could be 3-bromoheptanal. The aldehyde functionality at the C1 position would be the target for conversion into the required 1,1-difluoro group.

The general reaction involves the activation of the carbonyl oxygen by the fluorinating agent, followed by nucleophilic attack of fluoride (B91410) ions to displace the oxygen, ultimately forming the thermodynamically stable C-F bonds. Both aliphatic and aromatic aldehydes can be converted to their corresponding gem-difluorides using these methods. researchgate.net

Several reagents have been developed for deoxofluorination, with Diethylaminosulfur trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) being two of the most prominent.

DAST (Diethylaminosulfur trifluoride) is a versatile and widely used fluorinating agent that can convert aldehydes and unhindered ketones into geminal difluorides. sigmaaldrich.com However, DAST is thermally unstable and can decompose explosively at temperatures above 90°C, which limits its application on a larger scale. soci.org

Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) was developed as a more thermally stable alternative to DAST. organic-chemistry.org It is also a liquid reagent effective for converting aldehydes and ketones to gem-difluorides, often with better performance and under safer conditions than DAST. researchgate.net While both reagents have the same decomposition onset temperature (140°C), Deoxo-Fluor's decomposition is significantly less energetic. soci.org Both are moisture-sensitive and react rapidly with water. soci.org

The table below provides a comparison of these two common deoxofluorinating reagents.

| Feature | DAST (Diethylaminosulfur trifluoride) | Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) |

| Primary Use | Converts alcohols to alkyl fluorides; aldehydes/ketones to gem-difluorides. sigmaaldrich.com | Converts alcohols to alkyl fluorides; aldehydes/ketones to gem-difluorides. organic-chemistry.orgresearchgate.net |

| Form | Colorless to yellow liquid. | Colorless to yellow liquid. |

| Thermal Stability | Known to be thermally unstable; can decompose explosively above 90°C. soci.org | More thermally stable than DAST, with a less energetic decomposition. soci.org |

| Handling | Fuming liquid, reacts with atmospheric moisture. Requires careful handling. soci.org | Fuming liquid, reacts with atmospheric moisture. Considered a safer alternative. soci.org |

| Performance | Effective for many substrates, but reactivity can be substrate-dependent. | Often provides superior or comparable yields to DAST with a broader substrate scope. researchgate.net |

More recent developments have led to crystalline, solid-phase reagents like XtalFluor, which offer enhanced safety and easier handling compared to their liquid counterparts. soci.org

Oxidative Fluorination Strategies for Introducing Gem-Difluorine

Oxidative fluorination represents a powerful and modern approach to constructing gem-difluoroalkanes, particularly from readily available alkenes. researchgate.net These methods often involve hypervalent iodine reagents and enable the formation of complex fluorinated molecules under mild conditions. researchgate.netnih.gov

A highly effective strategy for accessing diverse gem-difluoroalkanes involves the use of iodine(III) reagents to mediate the gem-difluorination of alkenes. nih.gov This process is often accompanied by a migratory reaction, where a functional group shifts to the adjacent (β) position, allowing for the synthesis of gem-difluoroalkanes with a valuable, transformable handle. nih.govresearchgate.netresearchgate.net

The general mechanism involves the coordination of the alkene with an aryl difluoroiodine species, which triggers a regioselective vicinal fluoroiodination. researchgate.net This is followed by an intramolecular displacement of the carbon-iodine bond by a migrating group (such as aryl, halide, or azide) and subsequent reaction with a fluoride source to install the second fluorine atom, completing the gem-difluoro moiety. researchgate.netresearchgate.net This powerful method provides a modular approach to complex fluorinated molecules from simple alkene precursors. nih.gov

A noteworthy advancement in oxidative fluorination is the reaction of vinyl sulfonates to produce β-tosyloxylated gem-difluoroalkanes. researchgate.netchemrxiv.orgchemrxiv.org This method is characterized by its mild reaction conditions, high efficiency, and excellent functional group tolerance. researchgate.net

The key step in this transformation is an intriguing acs.orgorganic-chemistry.org-sulfonyloxy migration. researchgate.netresearchgate.net The reaction is typically promoted by a hypervalent iodine oxidant in the presence of a fluoride source like Py·HF. researchgate.net A plausible mechanism begins with the coordination of the vinyl sulfonate with the hypervalent iodine reagent, leading to a vicinal fluoroiodination intermediate. researchgate.net This is followed by the intramolecular displacement of the iodine by the sulfonyl group, which, after rearrangement and reaction with a second fluoride ion, yields the gem-difluorinated product with the sulfonyloxy group at the β-position. researchgate.net

The resulting β-tosyloxy (OTs) group is a significant feature of this method, as it serves as a versatile leaving group for subsequent nucleophilic substitution (SN2) reactions. researchgate.netresearchgate.net This allows for the divergent synthesis of a wide array of functionalized gem-difluoroalkanes, where the tosyl group can be readily displaced by halides (iodide, bromide), azides, and other nucleophiles. researchgate.netresearchgate.net

Table 2: Selected Substrate Scope for Migratory Gem-Difluorination of Vinyl Tosylates

| Entry | Substrate Structure | Product Yield (%) | Reference |

|---|---|---|---|

| 1 | Phenyl-substituted vinyl tosylate | 81 | researchgate.net |

| 2 | Naphthyl-substituted vinyl tosylate | 85 | researchgate.net |

| 3 | Thienyl-substituted vinyl tosylate | 75 | researchgate.net |

| 4 | Aliphatic (cyclohexyl) vinyl tosylate | 80 | researchgate.net |

This table demonstrates the broad applicability of the acs.orgorganic-chemistry.org-sulfonyloxy migratory gem-difluorination across various structural motifs.

Silver-Catalyzed Decarboxylative Fluorination for Gem-Difluoroalkanes

Silver-catalyzed decarboxylative fluorination has emerged as an innovative method for C-F bond formation. nih.govorganic-chemistry.org While many applications focus on monofluorination, specific adaptations allow for the synthesis of gem-difluoroalkanes. A notable example is the silver-catalyzed decarboxylative fluorination of malonic acid derivatives, which provides a direct route to gem-difluoro compounds from readily available starting materials. acs.orgresearchgate.net

This reaction proceeds through a radical cascade mechanism. rsc.org By carefully selecting the base and solvent, the reaction can be tuned to produce either gem-difluoroalkanes or α-fluorocarboxylic acids. acs.org The process is valued for its use of accessible starting materials and good functional group tolerance, making it a practical tool in organofluorine synthesis. organic-chemistry.orgacs.org

Difluorocarbene Generation for Cyclopropane (B1198618) and Cyclopropene Synthesis (Analogous Approaches)

The generation of difluorocarbene (:CF2) is a fundamental process in organofluorine chemistry, most famously applied to the synthesis of gem-difluorocyclopropanes and gem-difluorocyclopropenes from alkenes and alkynes. organic-chemistry.orgnih.gov Although the direct application to form an acyclic gem-difluoroalkane is different, the methods for generating this highly reactive intermediate are conceptually relevant.

Modern methods often utilize precursors like trimethyl(trifluoromethyl)silane (TMSCF₃), which, when activated by a catalytic amount of a halide source such as sodium iodide (NaI), generates difluorocarbene in situ. organic-chemistry.org Continuous flow technology has significantly improved the safety and efficiency of this process by allowing for precise control over reaction conditions and minimizing the risks associated with traditional batch processes. organic-chemistry.org While the primary outcome is cyclopropanation, the underlying chemistry of generating an electrophilic :CF2 species provides a foundational concept analogous to the formation of the C-CF2 bond in a molecule like 1,3-Dibromo-1,1-difluoroheptane. beilstein-journals.orgnih.gov

Introduction of Halogen Functionality at Remote Positions (1,3-Dibromo)

The installation of two bromine atoms in a specific 1,3-relationship on an alkane chain is a significant synthetic challenge that requires regioselective methods. Direct halogenation of a simple alkane is often difficult to control.

Free-radical bromination of alkanes, typically using bromine (Br₂) and UV light or heat, is a classic method for introducing a single bromine atom. masterorganicchemistry.comyoutube.com This reaction exhibits useful selectivity, preferentially substituting hydrogen atoms at tertiary carbons over secondary and primary positions. masterorganicchemistry.comyoutube.com However, achieving a specific 1,3-dihalogenation pattern on an unactivated chain like heptane via this method would be non-selective and lead to a mixture of products.

A more controlled approach involves the use of starting materials with pre-installed functional groups that direct the halogenation. For instance, the conversion of a 1,3-diol to a 1,3-dibromide using reagents like phosphorus tribromide (PBr₃) or HBr is a standard and reliable transformation. Therefore, a plausible synthetic strategy for the dibromo portion of the target molecule would involve the synthesis of a heptane backbone containing hydroxyl groups at the C1 and C3 positions, followed by their simultaneous conversion to bromides.

Alternatively, reactions involving the opening of cyclic ethers or the functionalization of 1,3-dicarbonyl compounds can provide precursors to 1,3-diols or other 1,3-difunctionalized systems, which can then be converted to the desired dibromide. organic-chemistry.orgorganic-chemistry.org Addition of bromine to an alkene typically results in a vicinal (1,2) dibromide, a reaction that serves as a classic test for unsaturation but is not suitable for achieving a 1,3-substitution pattern. ncert.nic.intutormyself.com

Selective Bromination Reactions on Alkane Scaffolds

The introduction of a bromine atom at the C-3 position of a 1,1-difluoroheptane (B14748020) backbone is a significant synthetic hurdle. Free-radical halogenation is a common method for functionalizing alkanes; however, it often leads to a mixture of products. byjus.com The regioselectivity of this reaction is primarily governed by the stability of the resulting alkyl radical intermediate. chemistrysteps.com In general, the order of reactivity for radical abstraction of a hydrogen atom is tertiary > secondary > primary, due to the stabilizing effect of alkyl substituents on the radical center. libretexts.org

For a hypothetical synthesis of 1,3-Dibromo-1,1-difluoroheptane from 1,1-difluoroheptane, the key challenge lies in directing the bromination to the C-3 position over other secondary positions (C-2, C-4, C-5, C-6) and the primary position (C-7). The strongly electron-withdrawing nature of the gem-difluoro group at the C-1 position is expected to have a significant deactivating effect on the adjacent C-H bonds, particularly at the C-2 position, through a negative inductive effect (-I). This effect would destabilize the formation of a radical at C-2, making it less favorable for hydrogen abstraction.

The influence of the CF2 group diminishes with distance, and thus the C-3 position would be less electronically deactivated than C-2. However, it would still be more deactivated than the other secondary positions further down the chain (C-4, C-5, C-6). Consequently, a standard free-radical bromination of 1,1-difluoroheptane would likely yield a complex mixture of brominated isomers, with a potential preference for the positions least influenced by the electron-withdrawing CF2 group.

To achieve selectivity for the C-3 position, one might envision the use of directing groups or specialized brominating agents that can overcome the inherent reactivity patterns. While no specific methods for the C-3 bromination of 1,1-difluoroheptane have been documented, research in other areas has shown that substrate-controlled radical reactions can offer high levels of regioselectivity.

Table 1: Hypothetical Relative Reactivity of C-H Bonds in 1,1-Difluoroheptane Towards Radical Bromination

| Position | Type of C-H Bond | Estimated Relative Reactivity | Major Product(s) Expected |

| C-2 | Secondary (α to CF2) | Very Low | Minor |

| C-3 | Secondary (β to CF2) | Low to Moderate | Desired Product (in a mixture) |

| C-4 | Secondary | High | Major |

| C-5 | Secondary | High | Major |

| C-6 | Secondary | High | Major |

| C-7 | Primary | Low | Minor |

This table is a hypothetical representation based on general principles of radical reactivity and the expected electronic effects of the difluoro group. Actual experimental data is not available.

Stereochemical Control in Halogenation Processes

The introduction of a bromine atom at the C-3 position of 1,1-difluoroheptane creates a new chiral center, raising the question of stereochemical control. In a standard radical bromination of an achiral starting material, the reaction proceeds through a planar, sp2-hybridized radical intermediate. chemistrysteps.com The subsequent attack by a bromine molecule can occur from either face of the planar radical with equal probability, leading to a racemic mixture of the (R)- and (S)-enantiomers. pressbooks.pubmaricopa.edulibretexts.org

Achieving stereocontrol in such a halogenation process is a significant challenge. If the starting 1,1-difluoroheptane were already chiral (for instance, through isotopic labeling or the presence of another substituent), the radical halogenation at C-3 would lead to a mixture of diastereomers. chemistrysteps.com The presence of a pre-existing chiral center can sometimes influence the facial selectivity of the radical trapping step, leading to an unequal mixture of diastereomers, though high levels of diastereoselectivity are not common in simple acyclic systems without specific directing groups.

Hypothetically, to achieve an enantioselective bromination, one might consider several advanced strategies:

Chiral Catalysts: The use of a chiral catalyst could, in principle, create a chiral environment around the substrate, influencing the trajectory of the incoming bromine atom.

Substrate Control with a Chiral Auxiliary: Attaching a chiral auxiliary to the 1,1-difluoroheptane substrate could direct the bromination to one face of the molecule. This auxiliary would then need to be cleaved in a subsequent step.

Table 2: Hypothetical Stereochemical Outcome of C-3 Bromination of 1,1-Difluoroheptane

| Starting Material | Halogenation Method | Expected Stereochemical Outcome at C-3 |

| Achiral 1,1-Difluoroheptane | Standard Radical Bromination | Racemic Mixture (50% R, 50% S) |

| Chiral 1,1-Difluoroheptane | Standard Radical Bromination | Diastereomeric Mixture |

| Achiral 1,1-Difluoroheptane | Hypothetical Enantioselective Catalysis | Enantioenriched Mixture (e.g., >90% one enantiomer) |

This table presents theoretical outcomes based on established principles of stereochemistry in radical reactions. No experimental data for the enantioselective bromination of this specific substrate is available.

Elucidating Reaction Mechanisms and Transformative Reactivity of 1,3 Dibromo 1,1 Difluoroheptane

Reactivity Governed by the 1-Bromo-1,1-difluoro Moiety

The carbon atom at the C1 position is bonded to two highly electronegative fluorine atoms and a bromine atom. This structural arrangement renders the C1 carbon electron-deficient and a focal point for specific chemical reactions. The gem-difluoro group is known for its metabolic stability and its ability to act as a bioisostere for carbonyl or amide groups in biologically active compounds. nih.gov

Nucleophilic Substitution Patterns and Halogen Exchange

The C1 position of 1,3-dibromo-1,1-difluoroheptane is susceptible to nucleophilic substitution. In a typical SN2 mechanism, a nucleophile attacks the electrophilic carbon, leading to the displacement of the bromide leaving group in a single, concerted step. pearson.com The rate of such a bimolecular reaction is dependent on the concentration of both the substrate and the incoming nucleophile. pearson.com

One significant transformation in this category is the halogen exchange reaction. These reactions are crucial for the synthesis of alkyl fluorides and iodides that are otherwise difficult to prepare directly. youtube.com For instance, in a Finkelstein-type reaction, the bromine at the C1 position could be exchanged for iodine by reacting the compound with sodium iodide in a solvent like dry acetone. youtube.com Conversely, a Swarts reaction could potentially exchange the bromine for fluorine using metallic fluorides. youtube.com The general reactivity order for halides in such displacement reactions is influenced by bond strength and leaving group ability, with iodide being the best leaving group among the halogens. gauthmath.comdoubtnut.com

| Property | C-F Bond | C-Cl Bond | C-Br Bond | C-I Bond |

| Bond Dissociation Energy (kJ/mol) | 452 | 351 | 293 | 234 |

| Reactivity Order in Dehydrohalogenation | R-I > R-Br > R-Cl > R-F | R-I > R-Br > R-Cl > R-F | R-I > R-Br > R-Cl > R-F | R-I > R-Br > R-Cl > R-F |

| This table illustrates the inverse relationship between carbon-halogen bond strength and the reactivity of the alkyl halide in elimination reactions. gauthmath.comdoubtnut.com |

Elimination Reactions Leading to Difluoroalkenes (e.g., 1,1-difluorohept-2-ene)

Elimination reactions provide a key pathway to synthesize alkenes from alkyl halides. fiveable.me In the case of 1,3-dibromo-1,1-difluoroheptane, a β-elimination reaction involving the C1-bromo group and a hydrogen atom from the C2 position can lead to the formation of a gem-difluoroalkene. nih.gov This type of reaction, also known as dehydrohalogenation, is typically facilitated by a strong base. fiveable.me

The most common mechanism for dehydrohalogenation is the E2 (bimolecular elimination) mechanism, which occurs in a single concerted step. iitk.ac.inlumenlearning.comdalalinstitute.com In this process, the base abstracts a proton from the β-carbon (C2) at the same time as the C-Br bond at the α-carbon (C1) breaks and a π-bond forms between C1 and C2. lumenlearning.com This concerted reaction requires a specific geometry where the hydrogen and the leaving group are anti-periplanar to each other. youtube.com The expected product from this specific elimination pathway would be 1,1-difluorohept-1-ene . The formation of gem-difluoroalkenes is a valuable synthetic transformation, as these motifs are important in pharmaceuticals and materials science. nih.govresearchgate.net

Reactivity at the 3-Bromo Position

The bromine atom at the C3 position is attached to a secondary carbon, presenting a different reactive profile compared to the C1 position. This site behaves as a conventional secondary alkyl halide, and its reactions are well-established in organic chemistry. libretexts.org

Selective Functionalization via Nucleophilic Attack at C3

The C3 carbon is an electrophilic center that can undergo nucleophilic substitution. Depending on the reaction conditions, this can proceed via an SN2 or SN1 mechanism. For secondary alkyl halides, SN2 reactions with strong nucleophiles and SN1 reactions with weak nucleophiles/weak bases are competitive. masterorganicchemistry.com

Selective functionalization at C3 is possible by choosing appropriate reagents that favor reaction at a secondary halide over the more sterically hindered and electronically different gem-difluorobromide at C1. For example, a less hindered, strong nucleophile in a polar aprotic solvent at lower temperatures would favor an SN2 reaction at C3. masterorganicchemistry.com Conversely, solvolysis in a polar protic solvent could promote an SN1 reaction, which proceeds through a secondary carbocation intermediate. masterorganicchemistry.com However, SN1 reactions at secondary centers can be complicated by competing E1 elimination reactions. masterorganicchemistry.comksu.edu.sa

Dehydrobromination to Form Unsaturated Intermediates

Dehydrobromination can also occur at the C3 position. This β-elimination reaction involves the removal of the bromine atom from C3 and a proton from an adjacent carbon (either C2 or C4) by a base. youtube.com This process typically follows an E2 mechanism when a strong base, such as an alkoxide, is used. lumenlearning.comyoutube.com

Because there are two different types of β-hydrogens (on C2 and C4), two different alkene products can be formed: 1,1-difluorohept-2-ene and 1,1-difluorohept-3-ene . According to Zaitsev's rule, when a small, unhindered base is used, the major product is the more stable, more substituted alkene. iitk.ac.in In this case, this would likely be the hept-3-ene derivative. However, if a sterically bulky base (like potassium tert-butoxide) is employed, the Hofmann product, which is the less substituted alkene (the hept-2-ene derivative), may be favored due to the base preferentially abstracting the more accessible proton. youtube.com The order of reactivity for haloalkanes in dehydrohalogenation is typically tertiary > secondary > primary. libretexts.org

Concerted and Stepwise Dehalogenation Mechanisms

Dehalogenation is the removal of two halogen atoms from a molecule. wikipedia.org For 1,3-dibromo-1,1-difluoroheptane, this would involve the removal of both bromine atoms from C1 and C3. Such reactions are often accomplished using reducing agents, such as zinc metal. youtube.com The mechanism for the dehalogenation of 1,3-dihalides can be either concerted or stepwise.

A stepwise mechanism could involve the initial formation of an organozinc intermediate at one of the carbon-bromine bonds. This intermediate could then undergo an internal nucleophilic displacement to expel the second bromide ion, forming a cyclopropane (B1198618) ring (1,1-difluoro-2-butylcyclopropane ). Alternatively, the reaction could proceed through radical or carbanionic intermediates. Reactions involving single-electron transfer can proceed via a stepwise mechanism where an intermediate radical anion is formed before bond cleavage occurs. rsc.org

A concerted mechanism , in contrast, would involve the simultaneous formation of bonds with the reducing agent and cleavage of both carbon-bromine bonds in a single transition state, leading directly to the cyclopropane product. nih.gov Distinguishing between concerted and stepwise mechanisms often requires detailed kinetic and stereochemical studies. nih.gov While concerted reactions are often favored energetically, flat potential energy surfaces can allow stepwise mechanisms to compete, particularly in complex systems. nih.gov

Reductive Dehalogenation by Zerovalent Metals (e.g., Fe, Zn) and Mechanistic Probes

The reaction of haloalkanes with zerovalent metals like iron (Fe) and zinc (Zn) is a well-established method for dehalogenation. While specific studies on 1,3-dibromo-1,1-difluoroheptane are scarce, its behavior can be predicted based on extensive research into related dihaloalkanes.

A central point of discussion in the mechanism of reductive dehalogenation by zerovalent metals is whether the reaction proceeds through a single two-electron transfer or two sequential one-electron transfers. nih.gov Studies using vicinal dibromide stereoisomers have revealed that product outcomes with metals such as iron and zinc often resemble those obtained from known two-electron reductants. nih.gov

However, a plausible alternative that aligns with experimental observations is a mechanism involving two rapid single-electron transfers (SET) from the metal surface. nih.gov In this model, the initial SET to 1,3-dibromo-1,1-difluoroheptane would form a radical anion, which would then fragment to lose a bromide ion, generating a radical intermediate. A second, very fast electron transfer to this radical would then form an organometallic species. This rapid sequential process can account for the high stereospecificity observed in similar systems, which might otherwise imply a concerted two-electron pathway. nih.gov

| Reductant Type | Proposed Mechanism for Dihaloalkanes | Key Characteristics |

|---|---|---|

| Two-Electron (e.g., Iodide) | Concerted E2-like elimination | High stereospecificity |

| One-Electron (e.g., Cr(II)) | Stepwise radical pathway | Often leads to different product ratios |

| Zerovalent Metals (Fe, Zn) | Ambiguous; can be explained by two rapid SETs | High stereospecificity, mimicking two-electron reductants nih.gov |

The formation of organometallic intermediates is pivotal in directing the outcome of the dehalogenation process. It is widely held that apparent free-radical coupling products are more likely to arise from surface-bound organometallic intermediates rather than from long-lived free radicals in solution. nih.gov

For 1,3-dihaloalkanes, reaction with zinc is a classic method for the synthesis of cyclopropanes. This occurs via the formation of an organozinc intermediate, which then undergoes an intramolecular SN2 reaction. By analogy, treating 1,3-dibromo-1,1-difluoroheptane with zinc dust is expected to initially form a bromo-organozinc halide. Subsequent intramolecular displacement of the remaining bromide would yield 1,1-difluoro-2-pentylcyclopropane . In contrast, reaction with iron might favor simple reductive dehalogenation to produce 1,1-difluoroheptane (B14748020) .

| Reagent | Intermediate | Expected Product | Reaction Type |

|---|---|---|---|

| Zn(0) | Organozinc halide | 1,1-difluoro-2-pentylcyclopropane | Intramolecular Cyclization |

| Fe(0) | Surface-bound organoiron species | 1,1-difluoroheptane | Simple Dehalogenation |

Base-Induced Elimination Reactions (e.g., Double Dehydrobromination to Difluorodienes)

The treatment of dihaloalkanes with strong bases can effect a double dehydrobromination, leading to the formation of unsaturated systems like dienes or alkynes. For 1,3-dibromo-1,1-difluoroheptane, a potent, sterically hindered base such as potassium tert-butoxide is typically required to favor elimination over substitution.

The reaction is anticipated to proceed via two consecutive E2 elimination steps. The first elimination of hydrogen bromide would yield an intermediate vinyl bromide, 1-bromo-1,1-difluorohept-2-ene . A second E2 elimination would then generate the final product. Due to the enhanced stability afforded by conjugation, the formation of 1,1-difluorohepta-1,3-diene is the expected thermodynamic product. The presence of the electron-withdrawing gem-difluoro group at the C1 position would increase the acidity of the proton at the C2 position, thereby facilitating the initial elimination step.

Cross-Coupling Reactions and Derived Transformations

While direct cross-coupling reactions on 1,3-dibromo-1,1-difluoroheptane are not extensively documented, the diene product formed from elimination serves as a versatile precursor for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Modern synthetic methods are increasingly turning to electrochemistry to drive reactions, avoiding the need for stoichiometric chemical reductants. Nickel-promoted electrochemical reductive cross-coupling has emerged as a powerful tool for the synthesis of gem-difluoroalkenes. This reaction can achieve the coupling of two different electrophiles, such as a trifluoromethyl alkene and an alkyl halide, under mild conditions. It is plausible that an in-situ generated bromo-gem-difluoroalkene derived from 1,3-dibromo-1,1-difluoroheptane could participate in such electrochemical transformations.

gem-Difluoroalkenes, such as the proposed 1,1-difluorohepta-1,3-diene, are highly valuable intermediates in organic synthesis. They can participate in a range of transition-metal-catalyzed cross-coupling reactions that proceed via the selective activation and functionalization of a carbon-fluorine bond.

Both palladium and nickel catalysts have proven effective in mediating the defluorinative cross-coupling of gem-difluoroalkenes with various partners. These reactions provide access to a diverse array of monofluoroalkenes, which are prized structures in medicinal chemistry and materials science due to their unique electronic properties and metabolic stability. For instance, nickel-catalyzed reductive cross-coupling can unite gem-difluoroalkenes with alkenyl or alkyl electrophiles to form C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds, respectively, with excellent stereoselectivity. rsc.orgnih.gov Similarly, palladium catalysis can be employed for the stereodivergent coupling with arylboronic acids.

| Catalyst System | Coupling Partner Example | Bond Formed | Resulting Product Class |

|---|---|---|---|

| Nickel-based | Alkenyl electrophiles | C(sp²)–C(sp²) | Monofluoro 1,3-diene rsc.org |

| Nickel-based | Unactivated Alkyl Halides | C(sp²)–C(sp³) | Monofluoroalkene nih.gov |

| Palladium-based | Arylboronic acids | C(sp²)–C(sp²) | Monofluoroalkene |

Advanced Spectroscopic Techniques for Structural and Mechanistic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides unparalleled insight into the molecular structure of 1,3-Dibromo-1,1-difluoroheptane, allowing for the unambiguous assignment of its atoms and the study of its conformational dynamics.

The ¹⁹F nucleus is highly sensitive in NMR spectroscopy, and its chemical shifts are spread over a wide range, making it an excellent probe for molecular structure. wikipedia.org In 1,3-Dibromo-1,1-difluoroheptane, the two fluorine atoms are chemically equivalent and would appear as a single resonance in the ¹⁹F NMR spectrum. This signal would be split by the adjacent proton, resulting in a triplet.

The ¹H NMR spectrum would provide information on the different proton environments within the molecule. The proton on the same carbon as the fluorine atoms (C1) would be expected to appear as a triplet due to coupling with the two fluorine atoms. The proton on the carbon bearing the second bromine atom (C3) would exhibit a more complex splitting pattern due to coupling with the protons on the adjacent methylene (B1212753) groups. The remaining protons of the butyl chain would show characteristic multiplets.

The ¹³C NMR spectrum would reveal the number of unique carbon environments. The carbon atom bonded to the two fluorine atoms (C1) would appear as a triplet due to one-bond C-F coupling. The carbon bonded to the second bromine atom (C3) would also be shifted downfield. The remaining carbon signals would correspond to the butyl chain.

Interactive Data Table: Predicted NMR Data for 1,3-Dibromo-1,1-difluoroheptane based on Analogues

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹⁹F | -50 to -70 | Triplet | ²J(H-F) ≈ 50-60 |

| ¹H (C1-H) | 5.5 - 6.5 | Triplet | ²J(H-F) ≈ 50-60 |

| ¹H (C3-H) | 4.0 - 4.5 | Multiplet | |

| ¹H (Alkyl Chain) | 0.9 - 2.5 | Multiplets | |

| ¹³C (C1) | 110 - 125 | Triplet | ¹J(C-F) ≈ 230-250 |

| ¹³C (C3) | 45 - 55 | ||

| ¹³C (Alkyl Chain) | 10 - 40 |

Note: The predicted data is based on general principles of NMR spectroscopy and data for analogous compounds like 1,3-Dibromo-1,1-difluoropropane. Actual experimental values may vary.

The presence of a chiral center at the C3 position in 1,3-Dibromo-1,1-difluoroheptane introduces the possibility of stereoisomers. Advanced NMR techniques are crucial for the stereochemical and conformational analysis of such molecules. The extraction of vicinal coupling constants (³J) from potentially complex, second-order spectra can provide valuable information about the dihedral angles between adjacent protons, which in turn helps to determine the preferred conformation of the molecule in solution. hmdb.ca

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to identify protons that are close in space, providing further evidence for specific conformations. For acyclic systems like 1,3-Dibromo-1,1-difluoroheptane, the flexibility of the alkyl chain leads to a population of different conformers. The observed NMR parameters are a weighted average of these conformers. By analyzing the coupling constants and NOE data, it is possible to build a model of the conformational landscape of the molecule.

Time-domain (TD) NMR provides insights into molecular dynamics and interactions in the liquid state. acs.orgnih.gov For a molecule like 1,3-Dibromo-1,1-difluoroheptane dissolved in a solvent, TD-NMR can be used to measure relaxation times (T1 and T2). These relaxation times are sensitive to the rotational and translational motion of the molecule, as well as intermolecular interactions.

Molecular dynamics simulations can be used to model the behavior of 1,3-Dibromo-1,1-difluoroheptane in a solvent at the atomic level. researchgate.netarxiv.org By simulating the motions and interactions of the molecule over time, it is possible to calculate theoretical NMR relaxation times. Comparing these simulated values with experimental data from TD-NMR allows for the validation of the molecular model and provides a deeper understanding of the liquid-state dynamics of the compound. researchgate.netarxiv.org

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions. When combined with gas chromatography, it becomes a potent tool for the separation and identification of components in a mixture.

In electron ionization mass spectrometry (EI-MS), the 1,3-Dibromo-1,1-difluoroheptane molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm its structure. wikipedia.orglibretexts.orglibretexts.orgyoutube.com

The presence of two bromine atoms would result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with peaks corresponding to the presence of ⁷⁹Br and ⁸¹Br isotopes.

Interactive Data Table: Predicted Key Fragment Ions in the Mass Spectrum of 1,3-Dibromo-1,1-difluoroheptane

| m/z | Predicted Fragment Ion | Predicted Fragmentation Pathway |

| 298/300/302 | [C₇H₁₂Br₂F₂]⁺ | Molecular Ion |

| 219/221 | [M - Br]⁺ | Loss of a bromine radical |

| 139 | [M - Br₂F]⁺ | Loss of bromine and fluorine radicals |

| 121 | [C₄H₈Br]⁺ | Cleavage of the C3-C4 bond |

| 101 | [CHF₂Br]⁺ | Alpha-cleavage at C2-C3 bond |

| 57 | [C₄H₉]⁺ | Butyl cation |

Note: The m/z values for bromine-containing ions are given for the major isotopes (⁷⁹Br and ⁸¹Br). The fragmentation pattern is predicted based on the general principles of mass spectrometry of halogenated alkanes. whitman.edu

Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for assessing the purity of a 1,3-Dibromo-1,1-difluoroheptane sample and identifying any byproducts from its synthesis. The gas chromatograph separates the components of the sample based on their volatility and interaction with the stationary phase of the column. Each separated component then enters the mass spectrometer, where it is ionized and its mass spectrum is recorded.

This allows for the identification of impurities, such as starting materials, reagents, or side-products of the reaction. For halogenated compounds, the use of a halogen-specific detector (XSD) in conjunction with GC can enhance the selectivity of the analysis. nih.gov By comparing the retention times and mass spectra of the peaks in the chromatogram with those of known standards, the purity of the 1,3-Dibromo-1,1-difluoroheptane sample can be accurately determined.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. By absorbing light of specific frequencies, molecular bonds can be excited to higher vibrational states. The frequencies of these absorptions are characteristic of the types of bonds and the functional groups present within the molecule.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The covalent bonds in organic molecules are not static; they undergo various vibrational motions, such as stretching and bending, at specific frequencies. msu.edu When the frequency of the infrared radiation matches the natural vibrational frequency of a bond, absorption occurs, and this is recorded as a peak in the IR spectrum.

For 1,3-Dibromo-1,1-difluoroheptane, the IR spectrum is expected to be dominated by absorptions arising from the C-H, C-F, and C-Br bonds. The C-F stretching vibrations are typically strong and appear in the region of 1360-1000 cm⁻¹. wikipedia.org Given the presence of a gem-difluoro group (CF₂), two distinct stretching bands are anticipated: an asymmetric and a symmetric stretch. wikipedia.org The C-Br stretching vibration is expected to produce a strong absorption in the lower frequency "fingerprint" region of the spectrum, typically between 600 and 500 cm⁻¹. libretexts.org The various C-H stretching and bending vibrations of the heptane (B126788) backbone will also be present. libretexts.org

Predicted Infrared Absorption Frequencies for 1,3-Dibromo-1,1-difluoroheptane

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| C-H (alkane) | Stretching | 2960-2850 | Strong |

| C-H (alkane) | Bending | 1470-1350 | Medium |

| C-F | Asymmetric Stretching | 1250-1100 | Strong |

| C-F | Symmetric Stretching | 1100-1000 | Strong |

| C-Br | Stretching | 600-500 | Strong |

Raman spectroscopy is another form of vibrational spectroscopy that provides complementary information to IR spectroscopy. wikipedia.org It relies on the inelastic scattering of monochromatic light, usually from a laser. wikipedia.orgbruker.com While IR spectroscopy measures the change in dipole moment during a vibration, Raman spectroscopy detects the change in polarizability. This often results in different selection rules, meaning that some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For 1,3-Dibromo-1,1-difluoroheptane, the C-F and C-Br bonds are expected to give rise to distinct signals in the Raman spectrum. The symmetric vibrations of the C-F bonds, which might be weaker in the IR spectrum, could be more prominent in the Raman spectrum. Similarly, the C-Br bond, being highly polarizable, should produce a strong Raman signal. The hydrocarbon backbone will also contribute to a characteristic "fingerprint" in the Raman spectrum, allowing for detailed structural analysis. wikipedia.orghoriba.com

Predicted Raman Shifts for 1,3-Dibromo-1,1-difluoroheptane

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| C-H (alkane) | Stretching | 2960-2850 | Strong |

| C-H (alkane) | Bending | 1470-1350 | Medium |

| C-F | Symmetric Stretching | 1100-1000 | Medium-Strong |

| C-Br | Stretching | 600-500 | Strong |

X-ray Crystallography for Absolute Stereochemistry and Conformation (if crystalline derivatives are obtained)

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

Since 1,3-Dibromo-1,1-difluoroheptane is likely a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction may require derivatization to a solid compound or crystallization at low temperatures. If a crystalline derivative can be obtained, X-ray crystallography would provide unambiguous information about:

Absolute Stereochemistry: The chiral center at the C3 position results in two possible enantiomers, (R)-1,3-Dibromo-1,1-difluoroheptane and (S)-1,3-Dibromo-1,1-difluoroheptane. X-ray crystallography can definitively determine the absolute configuration of the chiral center.

Molecular Conformation: The technique would reveal the preferred conformation of the heptane chain in the solid state, including the torsional angles around the C-C bonds. This would provide insight into the steric and electronic interactions between the bulky bromine and fluorine substituents.

Intermolecular Interactions: The crystal packing would show how individual molecules of 1,3-Dibromo-1,1-difluoroheptane interact with each other in the solid state, revealing any significant intermolecular forces such as dipole-dipole interactions or halogen bonding. manchester.ac.uk

The successful application of X-ray crystallography would provide a definitive structural model of 1,3-Dibromo-1,1-difluoroheptane, which is crucial for understanding its chemical reactivity and physical properties.

Theoretical and Computational Investigations of 1,3 Dibromo 1,1 Difluoroheptane

Quantum Chemical Calculation of Electronic Structure and Energetics

The foundation for understanding the properties of 1,3-Dibromo-1,1-difluoroheptane at a molecular level lies in quantum chemical calculations. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) and Ab Initio Methods (e.g., MP2/6-31G(d))

To investigate the electronic structure and energetics of 1,3-Dibromo-1,1-difluoroheptane, Density Functional Theory (DFT) would be a primary tool. DFT methods, such as those employing the B3LYP or M05-2X functionals, are known for their balance of computational cost and accuracy in predicting molecular properties. nih.gov These functionals, when paired with a suitable basis set like 6-31G(d) or a more extensive one such as 6-311+G**, can accurately model the geometry and electron distribution in halogenated hydrocarbons.

For higher accuracy, particularly in describing electron correlation effects which are important for non-covalent interactions, ab initio methods like Møller-Plesset perturbation theory (MP2) would be utilized. The MP2/6-31G(d) level of theory, for instance, provides a more rigorous treatment of electron correlation than standard DFT, offering a valuable benchmark for the DFT results. nih.gov

These calculations would yield fundamental data such as optimized molecular geometries, Mulliken or Natural Bond Orbital (NBO) atomic charges, and the energies of different molecular orbitals.

Conformation Space Exploration and Stability Analysis

The heptane (B126788) chain of 1,3-Dibromo-1,1-difluoroheptane possesses significant conformational flexibility due to rotation around its carbon-carbon single bonds. A thorough exploration of this conformational space is essential to identify the most stable arrangements of the atoms.

The conformational landscape of 1,3-Dibromo-1,1-difluoroheptane is expected to be complex. Based on studies of similar molecules like 3,5-difluoroheptane, a systematic search of all possible staggered conformations (anti and gauche) around the C-C bonds would be necessary. nih.gov For a heptane chain, this can result in a large number of potential conformers.

The relative energies of these conformers would be calculated to determine their populations at thermal equilibrium. It is anticipated that the most stable conformers will be those that balance the following factors:

Steric Strain: Minimizing repulsive interactions between the bulky bromine atom at C3 and the rest of the alkyl chain.

Torsional Strain: Favoring staggered arrangements over eclipsed ones along the C-C bonds. libretexts.org

Dipole-Dipole Interactions: Orienting the C-F and C-Br bonds to minimize electrostatic repulsion. Studies on 1,3-difluorinated alkanes show that conformations with parallel C-F bonds are highly disfavored due to repulsive interactions. acs.org

The following table presents a hypothetical comparison of the relative energies of key conformers for a simplified 1,3-dihaloalkane, illustrating the principles that would apply to 1,3-Dibromo-1,1-difluoroheptane.

| Conformer | Dihedral Angle (X-C1-C2-C3) | Dihedral Angle (C1-C2-C3-X) | Relative Energy (kcal/mol) - Vacuum | Relative Energy (kcal/mol) - Polar Solvent |

| Anti-Anti | 180° | 180° | 0.00 | 0.20 |

| Anti-Gauche | 180° | 60° | 0.95 | 0.80 |

| Gauche-Anti | 60° | 180° | 1.10 | 0.90 |

| Gauche-Gauche | 60° | 60° | 2.50 | 1.80 |

Note: This table is illustrative and based on general principles for halogenated alkanes. Actual values for 1,3-Dibromo-1,1-difluoroheptane would require specific calculations.

Reaction Mechanism Elucidation through Computational Modeling

While no specific reaction mechanisms involving 1,3-Dibromo-1,1-difluoroheptane have been computationally studied, the methodology for such an investigation is well-established.

Transition State Characterization for Elementary Steps

Should 1,3-Dibromo-1,1-difluoroheptane be a substrate in a chemical reaction, for example, a nucleophilic substitution or an elimination reaction, computational modeling could be used to map out the entire reaction pathway. This involves locating and characterizing the transition state (TS) for each elementary step.

The process would involve:

Locating the Transition State: Using algorithms like the Berny optimization algorithm to find the saddle point on the potential energy surface that connects reactants and products.

Frequency Calculation: A key step to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: This calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

The activation energy (the energy difference between the reactants and the transition state) can then be calculated, providing crucial insights into the reaction kinetics. For example, in a hypothetical S_N2 reaction at the C3 position, calculations would reveal the energy barrier for the nucleophile to displace the bromine atom.

This level of theoretical investigation remains a future prospect for 1,3-Dibromo-1,1-difluoroheptane and would be invaluable for understanding its reactivity and designing potential synthetic applications.

Simulation of Reaction Pathways and Energy Profiles

Computational chemistry offers powerful tools to simulate the potential reaction pathways of 1,3-dibromo-1,1-difluoroheptane, providing insights into its reactivity and the formation of various products. A primary reaction anticipated for this molecule is dehydrohalogenation, an elimination reaction where a hydrogen halide is removed to form an alkene. libretexts.org

Theoretical studies on the dehydrohalogenation of haloalkanes indicate that the reaction can proceed through different mechanisms, such as E1 or E2, depending on the reaction conditions. studysmarter.co.uk For 1,3-dibromo-1,1-difluoroheptane, the presence of two bromine atoms offers the possibility of single or double dehydrobromination.

Computational modeling, typically employing Density Functional Theory (DFT) methods, can be used to map the potential energy surface of these reactions. This would involve:

Locating Transition States: Identifying the transition state structures for the removal of HBr from different positions along the heptane chain.

Calculating Activation Energies: Determining the energy barriers for each potential elimination pathway. This would help predict the regioselectivity of the reaction, for instance, whether the double bond is preferentially formed between C1 and C2 or C2 and C3.

For example, in studies of similar 1,3-dibromo compounds, computational analysis has been crucial in understanding the conditions leading to either mono- or di-elimination products. By analogy, simulations for 1,3-dibromo-1,1-difluoroheptane would likely investigate the stepwise removal of two molecules of HBr to form a conjugated diene system. The energy profile would elucidate the feasibility of this transformation and any intermediates involved.

A hypothetical reaction pathway that could be computationally explored is the base-induced dehydrobromination. The simulation would model the interaction of a base (e.g., hydroxide (B78521) ion) with the substrate, leading to the abstraction of a proton and the subsequent or concurrent elimination of a bromide ion. The calculated energy barriers for different proton abstractions would reveal the most likely product.

Table 1: Illustrative Data from a Hypothetical DFT Calculation on the Dehydrobromination of 1,3-Dibromo-1,1-difluoroheptane

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) | Product Formed |

| First Dehydrobromination (C2-C3) | TS1 | 25.3 | 1-Bromo-1,1-difluorohept-2-ene |

| First Dehydrobromination (C3-C4) | TS2 | 28.1 | 3-Bromo-1,1-difluorohept-3-ene |

| Second Dehydrobromination | TS3 | 35.7 | 1,1-Difluorohepta-1,3-diene |

Note: The data in this table is hypothetical and serves to illustrate the type of information generated from computational simulations of reaction pathways.

Prediction of Spectroscopic Parameters from Computational Models

Computational chemistry is an indispensable tool for predicting the spectroscopic properties of molecules, which is vital for their characterization. For 1,3-dibromo-1,1-difluoroheptane, DFT calculations can provide accurate predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a common application of computational chemistry. rsc.orgnih.gov The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.govmdpi.com

For 1,3-dibromo-1,1-difluoroheptane, these calculations would be crucial for:

Structural Elucidation: Confirming the connectivity of the atoms and the positions of the halogen substituents.

Stereochemical Assignment: Distinguishing between different stereoisomers, as the chemical shifts of nuclei are sensitive to their spatial environment.

The accuracy of these predictions depends on the chosen level of theory (functional and basis set) and the inclusion of solvent effects, which can be modeled using continuum solvation models. worktribe.com Researchers often benchmark different computational methods against experimental data for related compounds to select the most accurate approach. rsc.org

Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts for 1,3-Dibromo-1,1-difluoroheptane

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹⁹F | -65.2 | -64.8 |

| ¹³C (C1) | 115.8 (t) | 116.2 (t) |

| ¹³C (C3) | 55.4 | 55.9 |

| ¹H (C2) | 2.85 (m) | 2.81 (m) |

Note: The data in this table is hypothetical. 't' denotes a triplet due to C-F coupling, and 'm' denotes a multiplet.

Infrared (IR) Spectroscopy: Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum. By calculating the harmonic frequencies at a given level of theory, a theoretical IR spectrum can be generated. This would help in identifying the characteristic vibrational modes of 1,3-dibromo-1,1-difluoroheptane, such as the C-F and C-Br stretching and bending vibrations.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

The heptane chain of 1,3-dibromo-1,1-difluoroheptane is flexible, allowing the molecule to adopt numerous conformations. Molecular dynamics (MD) simulations are a powerful computational technique to explore the conformational landscape and dynamic behavior of such molecules over time. researchgate.net

MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. This allows for the investigation of:

Conformational Preferences: Identifying the most stable conformers and the energy barriers between them. The presence of bulky bromine atoms and electronegative fluorine atoms will significantly influence the conformational preferences of the alkyl chain.

Solvent Effects: Simulating the molecule in a box of explicit solvent molecules (e.g., water, chloroform) provides a realistic model of its behavior in solution. This can reveal how the solvent influences the conformational equilibrium and the dynamics of the molecule. nih.gov For instance, the polarity of the solvent can affect the relative stability of different conformers by interacting differently with the polar C-F and C-Br bonds.

Time-Averaged Properties: Calculating properties that depend on the ensemble of conformations adopted by the molecule, which is often a better representation of reality than considering only the minimum energy structure.

By running MD simulations at different temperatures, one can also study how thermal energy affects the conformational dynamics and the accessibility of different conformational states. This information is crucial for understanding the relationship between the structure and properties of 1,3-dibromo-1,1-difluoroheptane.

Advanced Synthetic Applications and Functional Group Transformations

1,3-Dibromo-1,1-difluoroheptane as a Versatile Synthetic Intermediate

The chemical architecture of 1,3-Dibromo-1,1-difluoroheptane, featuring a gem-difluoro group at the 1-position and two bromine atoms at the 1- and 3-positions, provides multiple reactive sites for a variety of chemical transformations. This multi-functionality allows it to serve as a versatile synthon in organic synthesis, analogous to other well-studied dihalogenated compounds.

The presence of the two bromine atoms at different positions (vinylic and allylic-like) offers opportunities for selective reactions. For instance, the bromine at the 3-position is susceptible to nucleophilic substitution, while the gem-dibromo-difluoro moiety can undergo various transformations, including elimination and metal-mediated couplings. This differential reactivity is key to its utility as a building block, enabling sequential and controlled modifications.

A close analogue, 1,3-dibromo-1,1-difluoro-2-propanone, has been successfully employed as a synthon for the chemoselective preparation of 4-bromodifluoromethyl thiazoles, which are valuable precursors in drug discovery. researchgate.nete-bookshelf.denih.govresearchgate.net This highlights the potential of the 1,3-dibromo-1,1-difluoro motif in constructing complex heterocyclic systems. Similarly, 2,3-dibromo-1-(phenylsulfonyl)-1-propene has been demonstrated as a versatile reagent for synthesizing furans and cyclopentenones.

The reactivity of 1,3-Dibromo-1,1-difluoroheptane can be harnessed to introduce the 1,1-difluoroheptyl moiety into various molecular scaffolds, a group that can act as a lipophilic and metabolically stable bioisostere for other functional groups.

Strategies for Selective Functional Group Interconversions

The synthetic utility of 1,3-Dibromo-1,1-difluoroheptane is significantly enhanced by the ability to selectively transform its functional groups. Key strategies include the removal of one or both bromine atoms and the introduction of new functionalities.

Halogen Removal (Dehalogenation):

Selective dehydrobromination is a plausible transformation for 1,3-dibromo-1,1-difluoroalkanes. Studies on similar compounds, such as 4-aryl-1,3-dibromo-1,1-difluorobutanes, have shown that double dehydrobromination can be achieved using a strong base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield difluorodienes. This suggests that 1,3-Dibromo-1,1-difluoroheptane could be converted to a corresponding fluorinated diene, a valuable precursor for cycloaddition reactions.

Reductive dehalogenation offers another pathway to modify the molecule. Catalytic hydrogenation or the use of reducing agents can selectively remove one or both bromine atoms. For instance, vicinal dibromo compounds can be efficiently dehalogenated using photoredox catalysis. This would allow for the stepwise introduction of different functional groups.

Introduction of New Functionalities:

The bromine atoms in 1,3-Dibromo-1,1-difluoroheptane serve as excellent leaving groups for nucleophilic substitution reactions. This allows for the introduction of a wide range of new functionalities, such as amines, alcohols, thiols, and carbon nucleophiles. The differential reactivity of the two bromine atoms could potentially allow for selective substitution reactions.

Furthermore, the gem-difluoro group can influence the reactivity of the adjacent C-Br bond, potentially facilitating unique transformations. The following table illustrates potential selective functional group interconversions based on the known reactivity of similar halogenated compounds.

| Starting Material | Reagent(s) | Product Type | Potential Application |

| 1,3-Dibromo-1,1-difluoroheptane | Strong base (e.g., DBU) | Fluorinated diene | Diels-Alder reactions, synthesis of cyclic compounds |

| 1,3-Dibromo-1,1-difluoroheptane | Reducing agent (e.g., H₂, Pd/C) | Monobromo- or debrominated heptane (B126788) | Further functionalization at specific positions |

| 1,3-Dibromo-1,1-difluoroheptane | Nucleophile (e.g., R-NH₂, R-OH, R-SH) | Substituted difluoroheptane | Introduction of diverse functional groups |

Preparation of Complex Fluorinated Molecules and Bioisosteres for Research Purposes

The unique structural features of 1,3-Dibromo-1,1-difluoroheptane make it an attractive starting material for the synthesis of complex fluorinated molecules and bioisosteres, which are crucial for drug discovery and development. researchgate.netekb.egresearchgate.net The difluoromethyl group (CHF₂) is a well-known bioisostere for a hydroxyl group or a thiol group, while the gem-difluoromethylene group (CF₂) can mimic a carbonyl group or an ether linkage.

By leveraging the reactivity of the bromine atoms, the 1,1-difluoroheptyl scaffold can be incorporated into larger, more complex structures. For example, cyclization reactions involving the two bromine atoms with a binucleophile could lead to the formation of fluorinated carbocycles and heterocycles. The synthesis of fluorinated heterocycles is of particular interest as these motifs are prevalent in many bioactive compounds. researchgate.netekb.egnih.gov

The preparation of 4-bromodifluoromethyl thiazoles from 1,3-dibromo-1,1-difluoro-2-propanone demonstrates a clear pathway for utilizing such building blocks in the synthesis of medicinally relevant heterocyclic systems. researchgate.nete-bookshelf.denih.govresearchgate.net A similar strategy could be envisioned for 1,3-Dibromo-1,1-difluoroheptane, reacting it with appropriate binucleophiles to construct a variety of fluorinated heterocyclic cores.

Design and Synthesis of Novel Fluorinated Building Blocks with Tailored Reactivity

Beyond its direct use in the synthesis of target molecules, 1,3-Dibromo-1,1-difluoroheptane can serve as a platform for the design and synthesis of novel, second-generation fluorinated building blocks with tailored reactivity.

By selectively modifying one of the bromine atoms, a range of new bifunctional reagents can be generated. For example, substitution of the C-3 bromine with a functional group that can participate in cross-coupling reactions (e.g., a boronic ester or a stannane) would create a versatile building block for palladium-catalyzed reactions. This would allow for the efficient coupling of the 1,1-difluoroheptyl moiety to various aromatic and heteroaromatic systems.

Furthermore, elimination reactions can be controlled to produce either mono- or di-unsaturated fluorinated building blocks. These unsaturated systems are highly valuable for a variety of cycloaddition and polymerization reactions, opening up avenues for the creation of novel fluorinated polymers and materials.

The following table outlines some hypothetical novel building blocks that could be synthesized from 1,3-Dibromo-1,1-difluoroheptane and their potential applications.

| Novel Building Block | Synthetic Approach from 1,3-Dibromo-1,1-difluoroheptane | Potential Application |

| 1-Bromo-1,1-difluorohept-2-ene | Selective elimination of HBr | Precursor for further functionalization, cycloadditions |

| 1,1-Difluorohepta-1,3-diene | Double dehydrobromination | Diels-Alder reactions, synthesis of cyclic systems |

| (1,1-Difluorohept-3-yl)boronic ester | Substitution of C-3 bromine followed by borylation | Suzuki cross-coupling reactions |

| 3-Azido-1-bromo-1,1-difluoroheptane | Selective substitution of C-3 bromine with azide | Click chemistry, synthesis of triazoles |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.